molecular formula C10H5ClF3NO2S B2711686 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride CAS No. 1956332-63-0

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride

Cat. No. B2711686
CAS RN: 1956332-63-0
M. Wt: 295.66
InChI Key: OGNPUOHQFSPZAU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C10H5ClF3NO2S . It is used in various chemical reactions and has been mentioned in several scientific papers .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride involves several steps. One method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization . Another method involves the reaction of the compound with trifluoromethanesulfonic anhydride .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride consists of a quinoline ring with a trifluoromethyl group attached at the 3-position and a sulfonyl chloride group attached at the 7-position .


Chemical Reactions Analysis

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is known to participate in various chemical reactions. For instance, it has been used in the trifluoromethylation of enamides via photoredox catalysis . It has also been used in the synthesis of quinoline-coumarin compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride include a molecular weight of 295.67 . It is also known to have high GI absorption, and it is a CYP1A2 and CYP2C19 inhibitor .

Scientific Research Applications

Materials Science and Surface Modification

Surface modification is critical for tailoring material properties. Researchers utilize 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride to functionalize surfaces, such as polymers, nanoparticles, and electrodes. The trifluoromethyl group improves hydrophobicity, adhesion, and chemical stability.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride in chemical reactions often involves the generation of a trifluoromethyl radical via photoredox processes .

Safety and Hazards

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage, and it may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Future Directions

While specific future directions for 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride are not mentioned in the retrieved papers, the ongoing research in the field of trifluoromethylation suggests that this compound may continue to play a significant role in the development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse chemical structures.

properties

IUPAC Name

3-(trifluoromethyl)quinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2S/c11-18(16,17)8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPUOHQFSPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride

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